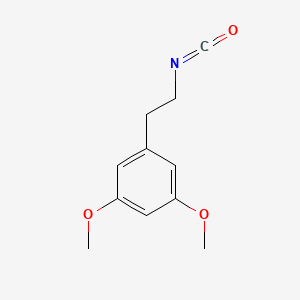

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene

Description

1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene is an aromatic compound featuring a 3,5-dimethoxybenzene core substituted with an ethyl isocyanate group. The isocyanate group (–NCO) confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling applications in polymer chemistry, covalent drug design, and crosslinking reactions .

Properties

IUPAC Name |

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-10-5-9(3-4-12-8-13)6-11(7-10)15-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPWFSIFZCTJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCN=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404728 | |

| Record name | 3,5-Dimethoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-01-8 | |

| Record name | 1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethoxyphenethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethoxyphenethylamine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:

(CH₃O)₂C₆H₃CH₂CH₂NH₂+COCl₂→(CH₃O)₂C₆H₃CH₂CH₂NCO+2HCl

This method requires careful handling of phosgene due to its toxicity and the need for appropriate safety measures.

Industrial Production Methods

In industrial settings, the production of isocyanates often involves the use of non-phosgene methods to mitigate safety concerns. One such method includes the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate . This approach is advantageous due to its reduced environmental impact and improved safety profile.

Chemical Reactions Analysis

Types of Reactions

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Addition Reactions: It reacts with compounds containing hydroxyl (OH) groups to form urethane linkages, which are the building blocks of polyurethanes.

Substitution Reactions: The isocyanate group can be substituted by nucleophiles such as amines, leading to the formation of ureas or polyureas.

Common Reagents and Conditions

Hydroxyl Compounds: Reacting with alcohols or phenols under mild conditions to form urethanes.

Amines: Reacting with primary or secondary amines to form ureas or polyureas, often under ambient conditions.

Major Products Formed

Polyurethanes: Formed by the reaction with polyols.

Polyureas: Formed by the reaction with polyamines.

Scientific Research Applications

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene has several applications in scientific research:

Polyurethane Synthesis: It is used as a monomer in the synthesis of polyurethanes, which have wide-ranging applications in the production of foams, coatings, and adhesives.

Biocompatible Materials: The presence of methoxy groups enhances the biocompatibility of the resulting polyurethanes, making them suitable for biomedical applications such as drug delivery systems and tissue engineering.

Organic Synthesis: Its unique structure and reactivity make it a valuable tool in organic synthesis for creating complex molecules.

Medicinal Chemistry: Studies have shown potential antitumor and antibacterial activities, suggesting its use in drug development.

Mechanism of Action

The mechanism of action of 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as hydroxyl and amine groups. This reactivity underlies its use in forming urethane and urea linkages. The methoxy groups on the aromatic ring influence the reactivity of the isocyanate group, making it less reactive compared to unsubstituted isocyanates, which allows for better control over the polymerization process.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Compounds and Functional Group Comparison

- Isocyanate Derivatives: The target compound and 3,5-dimethylphenyl isocyanate share electrophilic –NCO groups but differ in substituent effects. This may influence reaction rates in covalent drug design.

- Halogenated Analogs : Bromo- and chloromethyl derivatives (e.g., 1-(bromomethyl)-3,5-dimethoxybenzene) are versatile intermediates. For example, bromomethyl derivatives react with triphenylphosphine to form Wittig reagents for olefination , while chloromethyl derivatives are used in alkylation reactions .

Biological Activity

1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene is a compound of significant interest due to its potential biological activities. This compound features an isocyanate functional group, which is known for its reactivity and ability to interact with various biological targets. Understanding its biological activity can provide insights into its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula: C₁₁H₁₃N₃O₂

- Molecular Weight: 219.23 g/mol

- Structural Representation:

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The isocyanate group can react with amino acids, particularly cysteine and lysine residues, leading to the modification of protein structures and functions.

Target Proteins

- Enzymes: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptors: Potential interactions with cell surface receptors could influence signaling pathways.

Biological Activities

This compound exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by disrupting microtubule dynamics.

- Antimicrobial Properties: The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.

- Neuroprotective Effects: There are indications that it may influence neurotransmitter levels by interacting with monoamine oxidase enzymes.

Anticancer Activity

A study conducted on cancer cell lines demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Tubulin polymerization inhibition |

| MCF-7 | 20 | Apoptosis induction |

| A549 | 18 | Cell cycle arrest |

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution within biological systems. Key parameters include:

- Absorption: Rapid absorption post-administration.

- Distribution: Wide distribution in tissues, with a preference for lipid-rich environments.

- Metabolism: Primarily metabolized via conjugation reactions.

- Excretion: Excreted mainly through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.